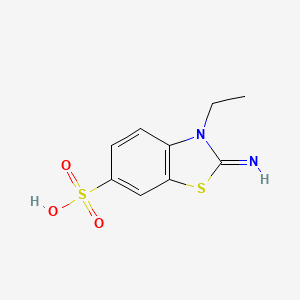![molecular formula C27H47NO2 B12596860 6-[(Dodecylamino)methylidene]-3-(octyloxy)cyclohexa-2,4-dien-1-one CAS No. 643755-14-0](/img/structure/B12596860.png)
6-[(Dodecylamino)methylidene]-3-(octyloxy)cyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(Dodecylamino)methylidene]-3-(octyloxy)cyclohexa-2,4-dien-1-one is a synthetic organic compound characterized by its unique structure, which includes a dodecylamino group, an octyloxy group, and a cyclohexa-2,4-dien-1-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Dodecylamino)methylidene]-3-(octyloxy)cyclohexa-2,4-dien-1-one typically involves the following steps:
Formation of the Cyclohexa-2,4-dien-1-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Octyloxy Group: The octyloxy group can be introduced via nucleophilic substitution reactions using octanol and a suitable leaving group.
Attachment of the Dodecylamino Group: The dodecylamino group is typically introduced through a condensation reaction with dodecylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
6-[(Dodecylamino)methylidene]-3-(octyloxy)cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the replacement of functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved but may include the use of bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
6-[(Dodecylamino)methylidene]-3-(octyloxy)cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or drug precursor.
Industry: The compound could be used in the development of new materials or as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 6-[(Dodecylamino)methylidene]-3-(octyloxy)cyclohexa-2,4-dien-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 6-[(Dodecylamino)methylidene]cyclohexa-2,4-dien-1-one
- 3-Dodecoxy-6-[(dodecylamino)methylidene]cyclohexa-2,4-dien-1-one
Uniqueness
6-[(Dodecylamino)methylidene]-3-(octyloxy)cyclohexa-2,4-dien-1-one is unique due to the presence of both dodecylamino and octyloxy groups, which may confer distinct chemical and biological properties compared to similar compounds
Properties
CAS No. |
643755-14-0 |
|---|---|
Molecular Formula |
C27H47NO2 |
Molecular Weight |
417.7 g/mol |
IUPAC Name |
2-(dodecyliminomethyl)-5-octoxyphenol |
InChI |
InChI=1S/C27H47NO2/c1-3-5-7-9-11-12-13-14-15-17-21-28-24-25-19-20-26(23-27(25)29)30-22-18-16-10-8-6-4-2/h19-20,23-24,29H,3-18,21-22H2,1-2H3 |
InChI Key |
JXPGKZCTYNAOHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN=CC1=C(C=C(C=C1)OCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(Benzyloxy)phenoxy]-2-chlorobenzaldehyde](/img/structure/B12596777.png)





![5-Chloro-2-hydroxy-N-[3-(2-phenoxyethyl)phenyl]benzamide](/img/structure/B12596825.png)

![(1R,4R)-2,5-dibenzylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B12596840.png)
![2,6-Dibromo-4-[2-(cyclopenta-2,4-dien-1-yl)propan-2-yl]phenol](/img/structure/B12596844.png)



![2-{[4-Butyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B12596868.png)
